Threo-Chloramphenicol-D6: A Technical Guide for Researchers
Threo-Chloramphenicol-D6: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Threo-Chloramphenicol-D6 is the deuterium-labeled analogue of Chloramphenicol, a broad-spectrum antibiotic.[1][2] In the realm of advanced scientific research and drug development, isotopically labeled compounds like Threo-Chloramphenicol-D6 are indispensable tools. This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use, with a particular focus on its role as an internal standard in quantitative analysis and as a tracer in metabolic studies.
Of the four possible stereoisomers of Chloramphenicol, only the D-threo form is biologically active.[3] Threo-Chloramphenicol-D6, by virtue of its isotopic labeling, possesses a higher molecular weight than its unlabeled counterpart, a feature that is critical for its application in mass spectrometry-based analytical techniques. The deuterium (B1214612) atoms are strategically incorporated into the molecule, ensuring chemical similarity while allowing for mass-based differentiation from the native compound.
Physicochemical Properties and Data
The integration of deuterium atoms into the Chloramphenicol structure results in a distinct mass shift, which is the cornerstone of its utility in isotope dilution mass spectrometry. While the user requested data for Threo-Chloramphenicol-D6, a certificate of analysis for the closely related Threo-Chloramphenicol-D5 was available and is presented below. The principles and applications discussed herein are directly transferable.
Table 1: Physicochemical Data for Threo-Chloramphenicol-D5 [4]
| Property | Value |
| Chemical Name | 2,2-dichloro-N-(1,3-dihydroxy-1-(4-nitrophenyl-2,3,5,6-d4)propan-2-yl-1-d)acetamide |
| Molecular Formula | C₁₁H₇D₅Cl₂N₂O₅ |
| Molecular Weight | 328.16 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | 99.2% |
| Isotopic Enrichment | >98% |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |
Synthesis and Manufacturing
The synthesis of Threo-Chloramphenicol-D6 involves a multi-step chemical process that introduces deuterium atoms into the Chloramphenicol molecule. While a specific, detailed protocol for the D6 variant is not publicly available, the general synthetic strategy for unlabeled Chloramphenicol can be adapted. A key step would involve the use of deuterated starting materials or reagents.
A plausible synthetic route could start with deuterated precursors for the p-nitrophenylserinol backbone or utilize a deuterated dichloroacetylating agent. For instance, the synthesis of unlabeled Chloramphenicol can begin with 4-nitroacetophenone.[5] To produce the D6 version, a deuterated equivalent of a key intermediate would be necessary. The final step typically involves the acylation of the amino group with a dichloroacetic acid derivative.[5][6]
Applications in Research and Development
The primary application of Threo-Chloramphenicol-D6 is as an internal standard for the quantification of Chloramphenicol in various biological and environmental matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects and variations in instrument response.[9]
Beyond its role as an internal standard, Threo-Chloramphenicol-D6 can also be employed as a tracer in pharmacokinetic and metabolic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of Chloramphenicol.[2]
Experimental Protocols
Quantitative Analysis of Chloramphenicol in Biological Matrices using LC-MS/MS with Threo-Chloramphenicol-D6 as an Internal Standard
This protocol outlines a general procedure for the determination of Chloramphenicol in a biological matrix (e.g., plasma, milk, or tissue homogenate).
Materials:
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Threo-Chloramphenicol-D6 (Internal Standard)
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Chloramphenicol (Analytical Standard)
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Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Biological matrix (e.g., plasma)
-
Vortex mixer
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Centrifuge
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LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Chloramphenicol in methanol.
-
Prepare a 1 mg/mL stock solution of Threo-Chloramphenicol-D6 in methanol.
-
-
Preparation of Working Solutions and Calibration Standards:
-
Prepare a series of working standard solutions of Chloramphenicol by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working internal standard solution of Threo-Chloramphenicol-D6 at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
-
Prepare calibration standards by spiking the blank biological matrix with the Chloramphenicol working solutions to achieve a range of concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, quality control sample, and unknown sample, add a fixed volume (e.g., 10 µL) of the Threo-Chloramphenicol-D6 working internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Use a suitable gradient elution program to separate Chloramphenicol and Threo-Chloramphenicol-D6.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both Chloramphenicol and Threo-Chloramphenicol-D6.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both Chloramphenicol and Threo-Chloramphenicol-D6.
-
Calculate the peak area ratio (Chloramphenicol area / Threo-Chloramphenicol-D6 area) for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
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Determine the concentration of Chloramphenicol in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Signaling Pathways and Mechanisms of Action
Chloramphenicol exerts its antibacterial effect by inhibiting bacterial protein synthesis.[10] More recent research has unveiled its impact on mammalian signaling pathways, particularly in the context of cancer biology. Chloramphenicol has been shown to repress the hypoxia-inducible factor-1 alpha (HIF-1α) pathway in non-small cell lung cancer cells.[11]
Under hypoxic conditions, HIF-1α protein accumulates and promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[2][12] Chloramphenicol has been found to induce the degradation of HIF-1α, thereby suppressing the expression of its target genes.[11] This action is mediated through the autophagy pathway.[11]
Caption: Chloramphenicol's effect on the HIF-1α signaling pathway.
Experimental Workflow Visualization
The use of a deuterated internal standard is a critical component of a robust quantitative LC-MS/MS workflow. The following diagram illustrates the logical flow of such an experiment.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
Threo-Chloramphenicol-D6 is a powerful and essential tool for modern analytical and biomedical research. Its utility as an internal standard ensures the accuracy and reliability of quantitative data, while its application as a tracer aids in the understanding of drug metabolism and disposition. The methodologies and conceptual frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this important isotopically labeled compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. clearsynth.com [clearsynth.com]
- 8. threo-m-Chloramphenicol - Traceable Reference Standard for Residue Analysis (CAS 138125-72-1) [witega.de]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Chloramphenicol Induces Autophagy and Inhibits the Hypoxia Inducible Factor-1 Alpha Pathway in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
